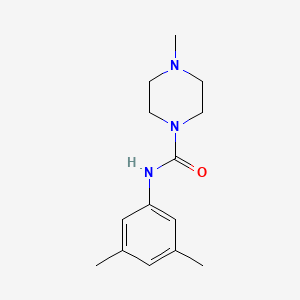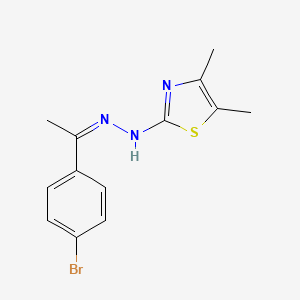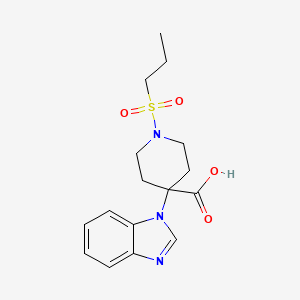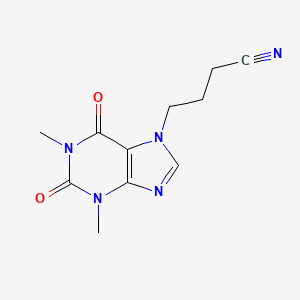
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide, also known as DMPP, is a chemical compound with a molecular formula C15H22N2O. It is a piperazine derivative that has been used in scientific research for its potential as a therapeutic agent. DMPP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. This receptor is involved in various cellular processes, including the regulation of calcium homeostasis, oxidative stress, and apoptosis. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to modulate the activity of this receptor, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has also been shown to increase the production of neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide. One area of research is the development of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide analogs with improved solubility and potency. Another area of research is the investigation of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide and its potential therapeutic effects.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with 4-methylpiperazinecarboxylic acid. The resulting product is then purified through recrystallization to obtain N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-8-12(2)10-13(9-11)15-14(18)17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZZUJZCJPJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)